Home > Products > Screening Compounds P138368 > 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine
1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine -

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine

Catalog Number: EVT-10935819
CAS Number:
Molecular Formula: C21H24N4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine is a synthetic compound belonging to the class of phthalazine derivatives. Phthalazine is a bicyclic aromatic compound known for its diverse biological activities, including anti-inflammatory and anticancer properties. This specific derivative incorporates a dimethylphenyl group and a methylpiperazine moiety, which may enhance its pharmacological profile.

Source

The compound is synthesized through various chemical reactions involving phthalic anhydride and other reagents, as detailed in the literature on phthalazine derivatives. The synthesis methods often involve multiple steps to achieve the desired structural modifications.

Classification

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine can be classified under:

  • Chemical Class: Phthalazine derivatives
  • Functional Groups: Aryl group (dimethylphenyl), piperazine, and phthalazine core.
Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine typically involves:

  1. Formation of Phthalazine Core: Starting from phthalic anhydride, reactions with hydrazine hydrate yield phthalazinones.
  2. Substitution Reactions: Subsequent reactions introduce the 3,4-dimethylphenyl and 4-methylpiperazine groups via nucleophilic substitution or coupling reactions.

Technical Details

Key steps may include:

  • Hydrazinolysis: Using hydrazine to convert phthalic anhydride into the corresponding phthalazinone.
  • Alkylation: Introducing the dimethylphenyl and piperazine groups through alkylation or acylation methods, often utilizing bases like sodium methoxide or triethylamine to facilitate the reaction .
Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine features:

  • A central phthalazine ring system.
  • A 3,4-dimethylphenyl group attached to one nitrogen atom of the phthalazine.
  • A 4-methylpiperazine substituent at another nitrogen atom.

Data

The molecular formula can be represented as C19H22N4C_{19}H_{22}N_4, with a molecular weight of approximately 306.41 g/mol. The structural representation includes:

  • Phthalazine core (C8H6N2).
  • Dimethylphenyl (C9H10).
  • Methylpiperazine (C5H12N).
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions including:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine can participate in nucleophilic substitution reactions with electrophiles.
  2. Oxidation/Reduction: Depending on the functional groups present, oxidation or reduction reactions may modify the compound's structure.

Technical Details

For example, treatment with oxidizing agents could potentially convert secondary amines to imines or other functional groups, while reducing agents might affect carbonyl functionalities if present .

Mechanism of Action

Process

The mechanism of action for 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine likely involves interaction with biological targets such as enzymes or receptors. The presence of the piperazine moiety may enhance binding affinity due to its ability to mimic neurotransmitters or other signaling molecules.

Data

Studies suggest that phthalazine derivatives can inhibit specific pathways related to inflammation and cell proliferation, potentially leading to anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally in the range of 200–250 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural elucidation.
Applications

Scientific Uses

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine has potential applications in:

  • Pharmaceutical Development: As a candidate for anti-inflammatory or anticancer drugs due to its structural characteristics that may interact with biological targets effectively.
  • Research Studies: Investigating its effects on specific cellular pathways or as a tool compound in pharmacological studies.

This compound exemplifies the versatility of phthalazine derivatives in medicinal chemistry and their potential therapeutic applications.

Introduction to 1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine in Medicinal Chemistry

Role of Phthalazine Derivatives in Drug Discovery

Phthalazine (benzo[orthodiazine]) constitutes a privileged nitrogen-containing heterobicyclic scaffold in contemporary medicinal chemistry, recognized for its versatile pharmacological profile and capacity for structural diversification. This diazanaphthalene framework serves as a critical pharmacophore in numerous bioactive molecules targeting diverse therapeutic areas, particularly oncology. The planar heteroaromatic system facilitates essential interactions with biological targets, especially ATP-binding sites of kinases, while its synthetic accessibility enables extensive derivatization at the 1-, 2-, and 4-positions [1] [2]. Several phthalazine-based drugs have achieved clinical success, exemplified by poly(ADP-ribose)polymerase (PARP) inhibitors (olaparib, talazoparib) for BRCA-mutated cancers and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors (vatalanib) for angiogenesis suppression [2] [6]. The intrinsic physicochemical properties of the phthalazine nucleus—including its moderate basicity, π-electron deficiency, and hydrogen-bonding capability—underpin its widespread utility in rational drug design aimed at optimizing target affinity, selectivity, and pharmacokinetic parameters [1] [3].

Table 1: Clinically Significant Phthalazine-Based Therapeutics

Drug NameMolecular TargetTherapeutic ApplicationKey Structural Features
OlaparibPARPOvarian/Breast Cancer4-(3-Fluorophenyl)phthalazin-1(2H)-one
TalazoparibPARPMetastatic Breast Cancer4-(3-Fluorophenyl)phthalazin-1(2H)-one
Vatalanib (PTK787)VEGFR-1/VEGFR-2Colorectal Cancer (Phase III)1-Phthalazinylamine with anilinopyridine
AzelastineHistamine H1 ReceptorAllergic Rhinitis/Conjunctivitis4-(4-Chlorobenzyl)phthalazinone derivative

Structural Significance of the 3,4-Dimethylphenyl and 4-Methylpiperazine Substituents

The molecular architecture of 1-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine integrates two strategically selected substituents that synergistically enhance target engagement and drug-like properties. The 3,4-dimethylphenyl moiety at position 1 serves as a lipophilic domain anchor, engineered to occupy hydrophobic pockets within target proteins. Ortho-methyl substitution (3-methyl) introduces torsional restraint that preorganizes the ligand geometry, potentially enhancing binding entropy, while the para-methyl group (4-methyl) augments electron density and modulates π-stacking interactions without inducing excessive steric hindrance [4] [6]. This substitution pattern balances steric occupancy and ligand plasticity, frequently observed in kinase inhibitors targeting the hydrophobic back pocket adjacent to the ATP-binding site.

The 4-methylpiperazine group at position 4 contributes critical vectorial properties and pharmacokinetic optimization. Its protonatable nitrogen (pKa ~7.5-8.5) improves aqueous solubility under physiological conditions and enhances tissue penetration. The methyl group on the piperazine nitrogen mitigates metabolic N-dealkylation, improving metabolic stability relative to unsubstituted piperazine [5] [6]. Crucially, the piperazine’s conformational flexibility enables optimal projection into solvent-exposed regions of target proteins, while its hydrogen-bond accepting capability facilitates interactions with key catalytic residues. In VEGFR-2 inhibitors, analogous piperazinyl extensions form salt bridges with Asp1046 and Glu885 residues, critical for type II kinase inhibition [4] [6].

Table 2: Comparative Analysis of Substituent Effects on Phthalazine Bioactivity

PositionSubstituent TypeTarget Affinity ContributionADMET Influence
1-ArylUnsubstituted phenylModerate VEGFR-2 IC50 (100-500 nM)Moderate clearance, CYP2C9 inhibition
1-Aryl3,4-DimethylphenylEnhanced VEGFR-2 IC50 (<100 nM)*Improved metabolic stability, reduced CYP inhibition
4-SubstituentPiperidineModerate kinase affinityHigh logP, hepatotoxicity risk
4-Substituent4-MethylpiperazineHigh kinase affinity, optimal vectoringBalanced logP, enhanced solubility, CNS exclusion

*Predicted based on structural analogs [4] [6]

Historical Context and Evolution of Phthalazine-Based Pharmacophores

The medicinal exploration of phthalazines originated with S. Gabriel’s pioneering synthesis in 1893 via condensation of α,α,α,α-tetrachloro-o-xylene with hydrazine hydrate [1]. Early investigations focused on cardiotonic and vasorelaxant properties, but the scaffold gained prominence in the 1980s with the discovery of zopolrestat—a phthalazinone-based aldose reductase inhibitor developed for diabetic complications—validating the nucleus for enzyme inhibition [2]. The strategic evolution accelerated in the 1990s with vatalanib (Novartis), a 1-anilino-4-aminophthalazine derivative that established the pharmacophore blueprint for VEGFR inhibition. Vatalanib’s clinical proof-of-concept demonstrated that 4-arylaminophthalazines could achieve potent antiangiogenic effects (VEGFR-2 IC50 = 20 nM) through type II kinase inhibition, where the planar phthalazine occupies the adenine pocket while the aniline extension engages the hydrophobic back pocket [1] [6].

The subsequent generation integrated piperazine-based solubilizing groups, exemplified by compounds like 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazine-1(2H)-thione [5]. This innovation addressed the poor bioavailability of early analogs by introducing ionizable centers without compromising target engagement. Concurrently, PARP inhibitor development revealed that phthalazinones (e.g., olaparib) exhibited exceptional DNA damage response inhibition, expanding the scaffold’s therapeutic domain beyond kinase modulation [2]. The contemporary compound 1-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine represents a hybridization strategy—merging optimized hydrophobic domain targeting (3,4-dimethylphenyl) with pharmacokinetic refinement (4-methylpiperazine)—refining lessons from vatalanib’s aniline and olaparib’s fluorophenyl motifs [4] [6].

Timeline: Key Milestones in Phthalazine Medicinal Chemistry

  • 1893: Gabriel reports first phthalazine synthesis [1]
  • 1980s: Discovery of aldose reductase inhibitors (zopolrestat analogs)
  • 1994-2000: Development of vatalanib as VEGFR inhibitor [1]
  • 2005: PARP inhibitor olaparib enters clinical trials
  • 2010s: Systematic incorporation of piperazine solubilizing groups [5] [6]
  • 2020s: Hybrid derivatives (e.g., 1-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine) targeting multiple kinases [4]

Properties

Product Name

1-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methylpiperazin-1-yl)phthalazine

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C21H24N4/c1-15-8-9-17(14-16(15)2)20-18-6-4-5-7-19(18)21(23-22-20)25-12-10-24(3)11-13-25/h4-9,14H,10-13H2,1-3H3

InChI Key

BGYFFQBAMGKVNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.